molecular formula C27H44O B192480 Tachysterol 3 CAS No. 17592-07-3

Tachysterol 3

Cat. No. B192480
CAS RN: 17592-07-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-FMCTZRJNSA-N
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Description

Tachysterol 3 is a hydroxy seco-steroid that results from the photoisomerization of previtamin D3 . It has a role as a human metabolite . It is a seco-cholestane, a hydroxy seco-steroid, and a secondary alcohol .


Synthesis Analysis

CYP11A1 and CYP27A1 hydroxylate tachysterol 3, a photoproduct of previtamin D3, producing 20S-hydroxytachysterol 3 [20S(OH)T3] and 25(OH)T3, respectively . Both metabolites were detected in the human epidermis and serum .


Molecular Structure Analysis

Tachysterol 3 compounds act as agonists on the AhR . The 3D binding modes for 20S(OH)T3 (green), 25(OH)T3 (red), 1,25(OH)2D3 (yellow), indole acetic acid (blue) in the ligand-binding domain of AhR have been studied .


Chemical Reactions Analysis

The binding of tachysterol compounds to the AhR was measured using the Human AhR Reporter Assay System . The cells including the luciferase reporter gene linked to an AhR-responsive promoter were treated with the compounds for 23 hours and the luminescence signal was measured .


Physical And Chemical Properties Analysis

Tachysterol 3 has a molecular formula of C27H44O . Its average mass is 384.638 Da and its monoisotopic mass is 384.339203 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 496.0±24.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . Its molar refractivity is 125.2±0.3 cm3 and its molar volume is 378.1±3.0 cm3 .

Scientific Research Applications

  • Specific Scientific Field : Dermatology and Biomedical Engineering .
  • Summary of the Application : Tachysterol 3, a photoproduct of previtamin D3, is hydroxylated by CYP11A1 and CYP27A1 to produce 20S-hydroxytachysterol 3 [20S (OH)T3] and 25 (OH)T3, respectively . These metabolites have been detected in the human epidermis and serum .
  • Methods of Application or Experimental Procedures : The presence of Tachysterol 3 and its metabolites in the human epidermis and serum was confirmed through experimental procedures . The effects of these metabolites on the proliferation of epidermal keratinocytes and dermal fibroblasts were studied, as well as their impact on the expression of differentiation and anti-oxidative genes in keratinocytes .
  • Results or Outcomes : Both 20S (OH)T3 and 25 (OH)T3 were found to inhibit the proliferation of epidermal keratinocytes and dermal fibroblasts. They also stimulated the expression of differentiation and anti-oxidative genes in keratinocytes in a similar manner to 1,25-dihydroxyvitamin D3 [1,25 (OH)2 D3] . These metabolites acted on the vitamin D receptor (VDR), as demonstrated by image flow cytometry and the translocation of VDR coupled GFP from the cytoplasm to the nucleus of melanoma cells .

Future Directions

Recent advances in vitamin D biology have provided a new understanding of the biological function of tachysterol 3 . The intracellular action of vitamin D3 (D3)- and lumisterol (L3)-hydroxyderivatives in photoprotection against UVR has been studied . These studies provide mechanistic explanations for the diverse and sometimes contradictory actions of vitamin D . They also emphasize that UVB-induced vitamin D signaling can be different from that observed after oral vitamin D delivery .

properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-FMCTZRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317912
Record name Tachysterol3
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Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tachysterol 3
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tachysterol 3

CAS RN

17592-07-3
Record name Tachysterol3
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Record name Tachysterol3
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Record name Tachysterol3
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Record name (3β,6E)-9,10-secocholesta-5(10),6,8-trien-3-ol
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Record name TACHYSTEROL 3
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Record name Tachysterol 3
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URL http://www.hmdb.ca/metabolites/HMDB0006560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
AT Slominski, TK Kim, RM Slominski… - … : official publication of …, 2022 - ncbi.nlm.nih.gov
… First, we tested whether bovine CYP11A1 can metabolize tachysterol 3 in vitro. Incubation of tachysterol 3 with bovine CYP11A1 for 20 min resulted in the appearance of 4 products that …
Number of citations: 24 www.ncbi.nlm.nih.gov
RS Davidson, SM Waddington-Feather… - Journal of the …, 1967 - pubs.rsc.org
Recemic 5-hydroxy-2-methylcyclohex-1-enylmethyltriphenylphosphonium bromide, prepared from racemic 5-hydroxy-2-methylcyclohex-1-enylmethanol, gave, in a Wittig reaction with …
Number of citations: 3 pubs.rsc.org
PR Bruck, RD Clark, RS Davidson… - Journal of the …, 1967 - pubs.rsc.org
The racemic and optically active forms of 5-hydroxy-2-methylcyclohex-1-enylmethanol, required for the synthesis of tachysterols, have been obtained from the corresponding forms of 5-…
Number of citations: 5 pubs.rsc.org
A Slominski, TK Kim, R Slominski… - Journal of the …, 2022 - academic.oup.com
… ) radiation by the B ring of 7-dehydrocholesterol (7-DHC) leads to the transformation of 7-DHC to previtamin D 3 , which after absorption of additional UVB isomerizes to tachysterol 3 (T …
Number of citations: 3 academic.oup.com
K Takada, T Kobayashi - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1981 - Elsevier
… , tachysterol 3 was isolated and identified in ultraviolet-exposed rat skin. Tachysterol 3 was … of an ultraviolet-absorbing peak with authentic tachysterol 3 in straight-phase HPLC (Zorbax …
Number of citations: 5 www.sciencedirect.com
TC Chen, KS Persons, Z Lu, JS Mathieu… - The Journal of nutritional …, 2000 - Elsevier
… )tachysterol 3 to calf thymus VDR was at least 1,000-fold higher than that between the receptor and tachysterol 3 and … VDR better than tachysterol 3 , yet tachysterol 3 had much higher …
Number of citations: 47 www.sciencedirect.com
S Wang, F Zheng, L Ding - Journal of China Pharmaceutical …, 2012 - cabdirect.org
… 3 , pre-vitamin D 3 , trans-vitamin D 3 and tachysterol 3 . The UV λ max of vitamin D 3 , pre-vitamin D 3 , trans-vitamin D 3 , and tachysterol 3 were 265 nm, 265 nm, 275 nm and 279 nm, …
Number of citations: 0 www.cabdirect.org
MF Holick - Journal of Investigative Dermatology, 1981 - Elsevier
… Ui is limited to about 10 to 15% of the original 7-dehydrocholesterol content because the previtamin photoisomerizes to 2 biologically inert photo-products, lumisterol 3 and tachysterol 3 …
Number of citations: 553 www.sciencedirect.com
R Liang, Z Bao, B Su, H Xing, Q Yang… - Journal of agricultural …, 2013 - ACS Publications
… produces undesired structure-similar byproducts including tachysterol 3 and lumisterol 3 . The only difference of vitamin D 3 and tachysterol 3 in their chemical structures lies in the …
Number of citations: 21 pubs.acs.org
J Kühn, A Schutkowski, F Hirche, AC Baur… - The Journal of steroid …, 2015 - Elsevier
… vitamin D 3 synthesis is associated with a marked suppression of available 7-DHC and an increased formation of photoisomers [10], we analysed the contents of 7-DHC, tachysterol 3 …
Number of citations: 52 www.sciencedirect.com

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